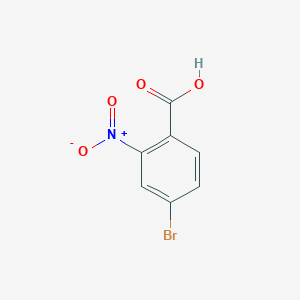









|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].C1([Li])C=CC=CC=1.C1[CH2:23][O:22]CC1.CN(C=[O:28])C.S(=O)(=O)(O)O>C1COCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:23]([OH:22])=[O:28])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
phenyllithium THF
|
|
Quantity
|
19.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Li].C1CCOC1
|
|
Name
|
|
|
Quantity
|
5.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with ethyl acetate (80 mL×2)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting brown solid (5.66 g) was dissolved in acetone (50 mL)
|
|
Type
|
ADDITION
|
|
Details
|
Jone's reagent (20 mL) was slowly added to this solution under ice-
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was slowly raised to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
Isopropanol was added to the reaction mixture
|
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated
|
|
Type
|
ADDITION
|
|
Details
|
2 mol/L Aqueous sodium hydroxide solution (100 mL) was added
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
|
Type
|
ADDITION
|
|
Details
|
Concentrated hydrochloric acid was added
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
the residue was washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.95 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |